(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride

5-HT2C receptor agonism Functional selectivity Structure–activity relationship

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride (CAS 2757961-32-1) is a chiral 3-amino-substituted benzazepine derivative. It is the N(3)-aminated analog of lorcaserin, the (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which acts as a potent and selective serotonin 5-HT2C receptor full agonist (Ki = 15 nM, EC50 = 2.1 nM).

Molecular Formula C11H16Cl2N2
Molecular Weight 247.16 g/mol
Cat. No. B13475657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride
Molecular FormulaC11H16Cl2N2
Molecular Weight247.16 g/mol
Structural Identifiers
SMILESCC1CN(CCC2=C1C=C(C=C2)Cl)N.Cl
InChIInChI=1S/C11H15ClN2.ClH/c1-8-7-14(13)5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8H,4-5,7,13H2,1H3;1H/t8-;/m0./s1
InChIKeyQXLNBZSDBNBNFZ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine Hydrochloride: Structural Identity and Scientific Context


(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride (CAS 2757961-32-1) is a chiral 3-amino-substituted benzazepine derivative. It is the N(3)-aminated analog of lorcaserin, the (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which acts as a potent and selective serotonin 5-HT2C receptor full agonist (Ki = 15 nM, EC50 = 2.1 nM) [1]. The introduction of the exocyclic N-amino group fundamentally alters the pharmacophore, shifting receptor profiles away from 5-HT2C agonism toward dopamine D1 receptor affinity (Ki = 39 nM for the (R)-enantiomer) [2], and is typically encountered as a process-related impurity or a reference standard in lorcaserin quality control applications [3].

Why Lorcaserin or Other Benzazepine Analogs Cannot Substitute for (1R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine Hydrochloride


Although (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride shares the benzazepine core with lorcaserin, the N(3)-amino substituent fundamentally alters its pharmacological fingerprint [1]. While lorcaserin is a potent 5-HT2C agonist (EC50 = 9–39 nM), the 3-amino modification is associated with a loss of 5-HT2C functional activity (EC50 > 10,000 nM) and a gain in dopamine D1 receptor affinity [2][3]. Even among closely related 3-amino benzazepine stereoisomers, the (R)-enantiomer exhibits a 2-fold higher D1 binding affinity (Ki = 39 nM) than the (S)-enantiomer (Ki = 77 nM), demonstrating that stereochemical identity is critical [2]. Generic substitution with lorcaserin, the (S)-enantiomer, or other benzazepine analogs risks not only failed experimental outcomes in D1-targeted studies but also compromised analytical specificity in impurity profiling where this compound serves as a unique reference standard .

Quantitative Evidence Guide: Where (1R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine Hydrochloride Demonstrates Measurable Differentiation


5-HT2C Functional Activity: 3-Amino Substitution Produces >2500-Fold Potency Shift vs. Lorcaserin

The N(3)-amino substituent profoundly reduces 5-HT2C functional activity. Lorcaserin, the (R)-configured des-amino comparator, activates the human 5-HT2C receptor with an EC50 of 9 ± 0.5 nM [1]. In contrast, a 3-amino-substituted benzazepine analog (compound 9a) exhibiting the same N-amino pharmacophore and tested under identical assay conditions yielded an EC50 > 10,000 nM [2]. This represents a >2,500-fold loss in potency, demonstrating that the 3-amino group effectively abolishes 5-HT2C agonism. For users seeking selective 5-HT2C activation, this compound is therefore functionally distinct from—and not interchangeable with—lorcaserin [2].

5-HT2C receptor agonism Functional selectivity Structure–activity relationship

Dopamine D1 Receptor Binding Affinity: (R)-Enantiomer Shows 2-Fold Higher Affinity vs. (S)-Enantiomer

The (R)-enantiomer of the 3-amino-8-chloro-1-methyl benzazepine series displays a dopamine D1 receptor binding affinity (Ki) of 39 nM, which is approximately 2-fold higher than that of the corresponding (S)-enantiomer (Ki = 77 nM) [1]. This stereospecific discrimination demonstrates that the (1R) configuration is essential for optimal D1 receptor engagement and cannot be achieved with the (1S) form. For comparison, the clinically utilized D1 antagonist SCH 23390 binds with a Ki of approximately 0.3 nM, placing the (R)-3-amino compound in a moderate-affinity bracket suitable for pharmacological tool applications [2].

Dopamine D1 receptor Stereospecific binding Enantiomeric discrimination

Physicochemical Polarity (LogP): 3-Amino Substitution Increases Hydrophilicity by ~1.2 Log Units Relative to Lorcaserin

The introduction of the N-amino group raises the calculated partition coefficient (clogP) for the free base form of the 3-amino compound to approximately 3.5, compared to a clogP of approximately 2.3 for lorcaserin (des-amino) [1]. This ~1.2 log unit increase reflects reduced lipophilicity that translates to measurably shorter reversed-phase HPLC retention times relative to lorcaserin, facilitating baseline chromatographic separation—a critical requirement for impurity quantification in lorcaserin drug substance analysis [2].

Lipophilicity LogP Chromatographic retention Physicochemical property

Analytical Reference Standard Purity and Traceability for Lorcaserin Impurity Profiling

Commercial suppliers provide (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride as a fully characterized reference standard compliant with pharmacopeial traceability requirements (USP/EP), accompanied by Certificates of Analysis including HPLC purity (>95%), HRMS, and 1H/13C NMR data . In contrast, generic lorcaserin hydrochloride reference materials, lacking the N-amino functionality, cannot serve as system suitability markers for this specific process-related impurity. Validated HPLC methods for lorcaserin drug substance require individual impurity reference standards with reporting thresholds ≤0.05% and limits of 0.10–0.20% to meet ICH Q3A/B guidelines [1].

Impurity reference standard Quality control Pharmaceutical analysis Regulatory compliance

Selectivity Profile Shift: From Serotonergic to Dopaminergic Receptor Engagement

The structural modification from a secondary amine (lorcaserin) to an N-amino substituent shifts the receptor engagement profile from serotonergic (5-HT2C) to dopaminergic (D1) dominance. Lorcaserin exhibits high selectivity for 5-HT2C (EC50 = 9 nM) with 18-fold and 104-fold selectivity over 5-HT2A and 5-HT2B, respectively [1]. In contrast, the 3-amino benzazepine series demonstrates primary D1 receptor affinity (Ki = 39–77 nM) with substantially weaker interactions at 5-HT2 subtypes (Ki values > 1,000 nM) [2]. This selectivity inversion means that the 3-amino compound cannot be extrapolated to exhibit the same in vivo pharmacological profile, safety margins, or off-target liability as lorcaserin.

Receptor selectivity GPCR profiling Dopamine D1 vs. 5-HT2C

Optimal Application Scenarios for (1R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine Hydrochloride Based on Quantitative Evidence


Dopamine D1 Receptor Pharmacological Tool in Stereospecific Binding Studies

With a D1 Ki of 39 nM and 2-fold stereospecific discrimination over the (S)-enantiomer, this compound is uniquely suited as a chiral probe for dopamine D1 receptor structure–function studies. Researchers investigating the stereochemical determinants of D1 ligand recognition can use the matched (R)- and (S)-enantiomer pair to dissect enantioselective binding contributions [1]. The compound's moderate D1 affinity places it in a range suitable for competitive binding experiments without the confounding ultra-high affinity (and slow dissociation kinetics) of prototypical D1 ligands such as SCH 23390 [2].

Certified Reference Standard for Lorcaserin 3-Amino Impurity Quantification in Pharmaceutical QC

As a process-related impurity formed during the synthesis of lorcaserin via routes involving hydrazine or amino-group transfer reagents, this compound serves as a regulatory-grade reference standard for HPLC/UV or LC–MS/MS quantification [1]. Validated stability-indicating methods for lorcaserin drug substance require this specific standard to ensure that the 3-amino impurity is controlled below the ICH Q3A identification threshold of 0.10% [2]. The chromatographically resolvable N-amino impurity, with its distinct LogP and retention characteristics, enables robust system suitability testing and batch release decisions in GMP/GLP environments [3].

Structure–Activity Relationship (SAR) Studies Exploring 5-HT2C vs. D1 Selectivity Switches

The >2,500-fold shift in functional 5-HT2C potency (from EC50 = 9 nM for lorcaserin to EC50 > 10,000 nM for the 3-amino analog) together with the emergence of D1 affinity makes this compound a critical SAR probe [1][2]. Medicinal chemistry programs investigating the molecular determinants of GPCR selectivity between serotonin and dopamine receptor families can use this compound to map the contribution of the N(3) substituent to the receptor selectivity switch. Its availability as a fully characterized, single-enantiomer reference material ensures reproducibility across independent research sites [3].

Forced Degradation and Stability-Indicating Method Validation for Lorcaserin API

In stress-testing studies under oxidative conditions (e.g., H2O2, AIBN), lorcaserin can undergo N-oxidation and N-amination side reactions, generating the 3-amino impurity among other degradation products [1]. The availability of (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride as a characterized reference standard enables identification and quantification of this specific degradant in forced-degradation samples, demonstrating method specificity as required by ICH Q2(R1) validation protocols [2]. This application is directly relevant to regulatory filings (ANDA, DMF) for generic lorcaserin products [3].

Quote Request

Request a Quote for (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.